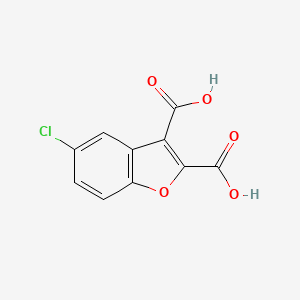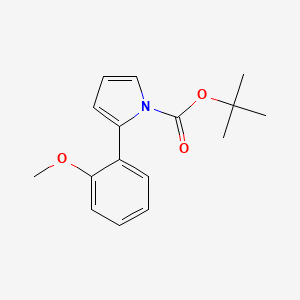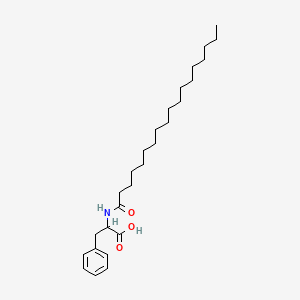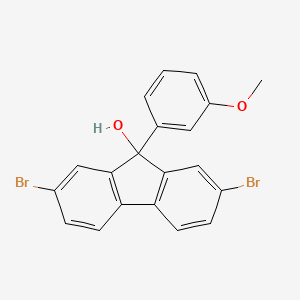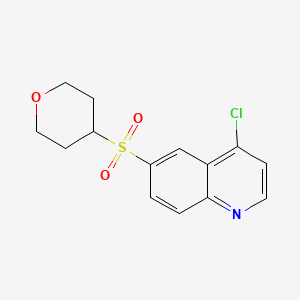
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a chloro group at the 4-position and a tetrahydro-2H-pyran-4-ylsulfonyl group at the 6-position, making it a unique and potentially valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline typically involves multiple steps, starting from readily available precursors
Synthesis of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Tetrahydro-2H-pyran-4-ylsulfonyl Group: This step involves the reaction of the quinoline derivative with tetrahydro-2H-pyran-4-ylsulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to different oxidation states and functional groups.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of quinoline derivatives with different substituents at the 4-position.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Hydrolysis: Formation of sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a quinoline derivative, it may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.
Material Science: Its unique structure may impart specific properties to materials, such as fluorescence or conductivity, useful in sensors or electronic devices.
Catalysis: It may serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of 4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The chloro and sulfonyl groups may enhance binding affinity and specificity to target sites, while the quinoline core may facilitate intercalation or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: Similar structure but with a pyrimidine core instead of quinoline.
4-chloro-6-(tetrahydro-2H-pyran-2-yl)pyrimidine: Another pyrimidine derivative with a different position of the tetrahydro-2H-pyran group.
Tetrahydro-4H-pyran-4-one: A simpler compound with a tetrahydropyran ring and a ketone group.
Uniqueness
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline is unique due to its combination of a quinoline core with chloro and sulfonyl substituents, which may confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable molecule for exploring new applications and mechanisms of action.
Eigenschaften
Molekularformel |
C14H14ClNO3S |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
4-chloro-6-(oxan-4-ylsulfonyl)quinoline |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-3-6-16-14-2-1-11(9-12(13)14)20(17,18)10-4-7-19-8-5-10/h1-3,6,9-10H,4-5,7-8H2 |
InChI-Schlüssel |
KTQOPLHFQRXICA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)

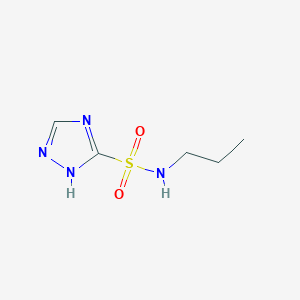
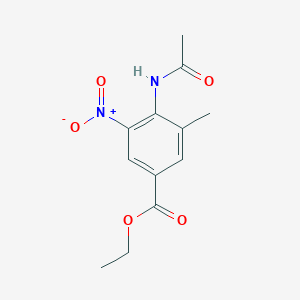

![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)

